5-chloro-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
CAS No.: 1152976-75-4
Cat. No.: VC11529289
Molecular Formula: C14H12ClF3N2O
Molecular Weight: 316.70 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152976-75-4 |
|---|---|
| Molecular Formula | C14H12ClF3N2O |
| Molecular Weight | 316.70 g/mol |
| IUPAC Name | 5-chloro-3-propan-2-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C14H12ClF3N2O/c1-8(2)12-11(7-21)13(15)20(19-12)10-5-3-4-9(6-10)14(16,17)18/h3-8H,1-2H3 |
| Standard InChI Key | BWDMGOCEMILONJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₄H₁₂ClF₃N₂O, with a molecular weight of 316.71 g/mol. Its IUPAC name reflects its substitution pattern: a chlorine atom at position 5, an isopropyl group at position 3, and a 3-(trifluoromethyl)phenyl group at position 1 of the pyrazole ring, with a carbaldehyde moiety at position 4 .
Structural Characterization
Key structural descriptors include:
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SMILES:
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=CC(=C2)C(F)(F)F -
InChI:
InChI=1S/C14H12ClF3N2O/c1-8(2)12-11(7-21)13(15)20(19-12)10-5-3-4-9(6-10)14(16,17)18/h3-8H,1-2H3
The 2D structure features a pyrazole core with substituents that enhance steric bulk and electronic diversity, potentially influencing reactivity and biological interactions.
Synthetic Pathways and Methodologies
General Pyrazole Carbaldehyde Synthesis
While no direct synthesis route for this compound is documented, patent US9656965B2 describes oxidative coupling strategies for analogous pyrazole-4-carbaldehydes . These typically involve:
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Condensation reactions between hydrazines and β-diketones or β-ketoaldehydes.
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Oxidation of pyrazole alcohols using agents like manganese dioxide or Dess-Martin periodinane.
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Vilsmeier-Haack formylation to introduce the carbaldehyde group .
For example, 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of the corresponding methylpyrazole, followed by halogenation . Adapting this method could yield the target compound by substituting appropriate starting materials.
Challenges in Synthesis
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Steric hindrance from the isopropyl and trifluoromethylphenyl groups may necessitate high-temperature conditions or catalysts.
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Chlorine introduction at position 5 likely requires electrophilic chlorination agents (e.g., Cl₂, SO₂Cl₂) under controlled conditions .
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry data for common adducts includes:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 317.06630 | 171.1 |
| [M+Na]+ | 339.04824 | 181.5 |
| [M-H]- | 315.05174 | 168.3 |
| [M]+ | 316.05847 | 171.8 |
These values suggest moderate molecular rigidity, likely due to the planar pyrazole ring and conjugated carbaldehyde group.
Solubility and Stability
Though experimental data is absent, analogs like 1-methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde exhibit:
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